![molecular formula C18H26O10 B14129911 Bis[(2-oxo-1,3-dioxolan-4-yl)methyl] decanedioate](/img/structure/B14129911.png)
Bis[(2-oxo-1,3-dioxolan-4-yl)methyl] decanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[(2-oxo-1,3-dioxolan-4-yl)methyl] decanedioate: is an organic compound with a complex structure that includes two oxo-dioxolane rings and a decanedioate backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis[(2-oxo-1,3-dioxolan-4-yl)methyl] decanedioate typically involves the esterification of decanedioic acid with (2-oxo-1,3-dioxolan-4-yl)methanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and efficient purification techniques such as distillation or recrystallization is essential to obtain a high-quality product.
化学反应分析
Types of Reactions:
Oxidation: Bis[(2-oxo-1,3-dioxolan-4-yl)methyl] decanedioate can undergo oxidation reactions, particularly at the oxo-dioxolane rings. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl groups in the oxo-dioxolane rings. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The ester groups in this compound can participate in nucleophilic substitution reactions. Common nucleophiles include amines and alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium, hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or alcohols in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters.
科学研究应用
Chemistry: Bis[(2-oxo-1,3-dioxolan-4-yl)methyl] decanedioate is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of polymers with specific properties, such as enhanced thermal stability and mechanical strength.
Biology: In biological research, this compound is used as a cross-linking agent for proteins and nucleic acids. Its ability to form stable ester bonds makes it valuable in the study of protein-protein and protein-DNA interactions.
Medicine: this compound has potential applications in drug delivery systems. Its ester bonds can be hydrolyzed under physiological conditions, allowing for the controlled release of therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of high-performance coatings and adhesives. Its chemical stability and reactivity make it suitable for applications requiring durable and long-lasting materials.
作用机制
The mechanism by which Bis[(2-oxo-1,3-dioxolan-4-yl)methyl] decanedioate exerts its effects is primarily through the formation of ester bonds. These bonds can undergo hydrolysis, oxidation, or reduction, leading to the release of active compounds or the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used.
相似化合物的比较
- (2-Oxo-1,3-dioxolan-4-yl)methyl methacrylate
- 1,6-bis(2-oxo-1,3-dioxolan-4-yl)methyl hexanedioate
- (2-Oxo-1,3-dioxolan-4-yl)methyl 2-methylprop-2-enoate
Comparison: Bis[(2-oxo-1,3-dioxolan-4-yl)methyl] decanedioate is unique due to its decanedioate backbone, which imparts specific chemical and physical properties. Compared to similar compounds, it offers enhanced thermal stability and mechanical strength, making it suitable for high-performance applications. The presence of two oxo-dioxolane rings also provides additional reactive sites for chemical modifications, increasing its versatility in various applications.
属性
分子式 |
C18H26O10 |
|---|---|
分子量 |
402.4 g/mol |
IUPAC 名称 |
bis[(2-oxo-1,3-dioxolan-4-yl)methyl] decanedioate |
InChI |
InChI=1S/C18H26O10/c19-15(23-9-13-11-25-17(21)27-13)7-5-3-1-2-4-6-8-16(20)24-10-14-12-26-18(22)28-14/h13-14H,1-12H2 |
InChI 键 |
IDWVWQRNEXIVTE-UHFFFAOYSA-N |
规范 SMILES |
C1C(OC(=O)O1)COC(=O)CCCCCCCCC(=O)OCC2COC(=O)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


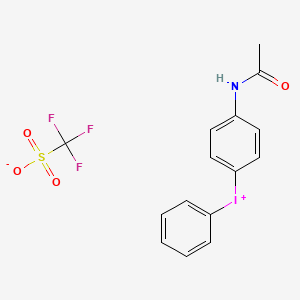

![2-[2-Methyl-5-[[4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]sulfonyl]phenyl]acetic acid](/img/structure/B14129851.png)
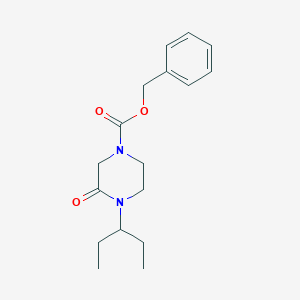
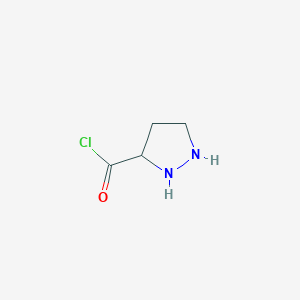
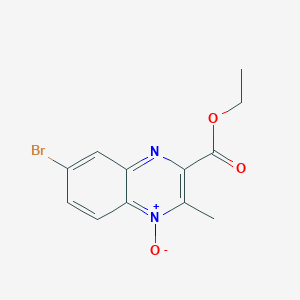
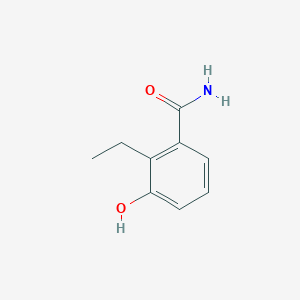

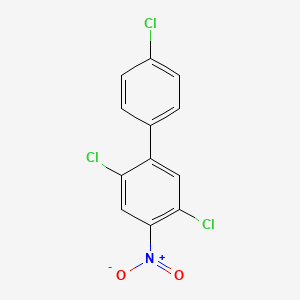
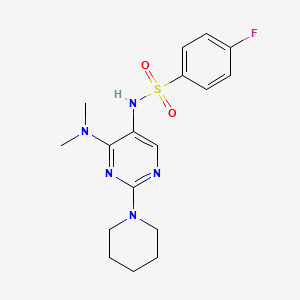
![2-[Tert-butyl(diethoxyphosphorylmethyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14129886.png)
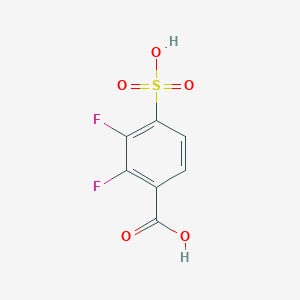
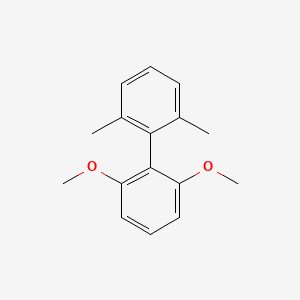
![2-hydroxy-3-methyl-N'-[(4-nitrophenyl)carbonyl]benzohydrazide](/img/structure/B14129903.png)
